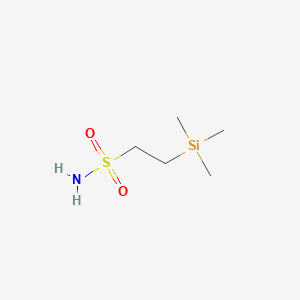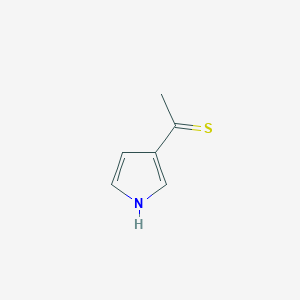
1-(1H-Pyrrole-3-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrole-3-yl)ethanethione, also known as 3-(1H-Pyrrol-3-yl)propane-1-thiol or PPT, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPT possesses unique chemical properties that make it an attractive target for scientific investigation.
Wissenschaftliche Forschungsanwendungen
PPT has been studied extensively for its potential applications in a variety of scientific fields. In the field of materials science, PPT has been used as a building block for the synthesis of novel polymers and other materials with unique properties. In the field of organic synthesis, PPT has been used as a reagent for the preparation of a variety of other organic compounds.
Wirkmechanismus
The exact mechanism of action of PPT is not well understood, but it is believed to act as a thiol-containing molecule that can form covalent bonds with other molecules. This property makes PPT a valuable tool for studying the interaction of biological molecules, such as proteins and enzymes, with thiol-containing compounds.
Biochemische Und Physiologische Effekte
PPT has been shown to have a variety of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the potential therapeutic applications of PPT.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPT in lab experiments is its relatively simple synthesis method and high purity. However, one limitation of PPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving PPT. One area of interest is the development of novel materials and polymers using PPT as a building block. Another area of interest is the investigation of PPT's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its interaction with biological molecules.
Synthesemethoden
PPT can be synthesized through a number of methods, including the reaction of pyrrole with 1,1-(1H-Pyrrole-3-yl)ethanethionepropanedithiol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting product can be purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


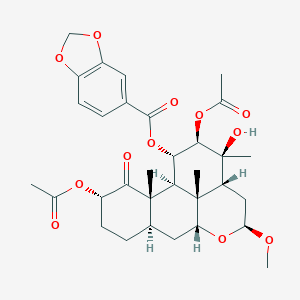
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
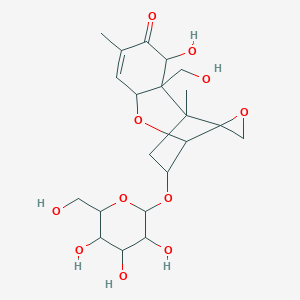
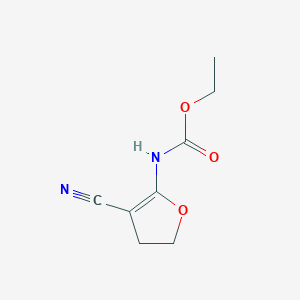
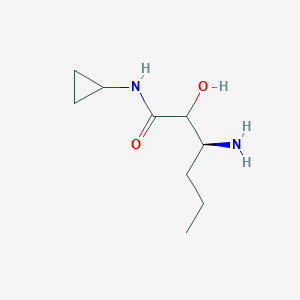




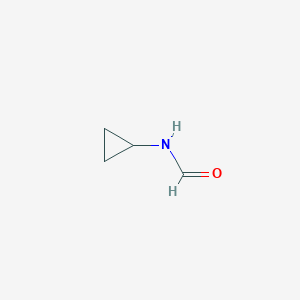
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
